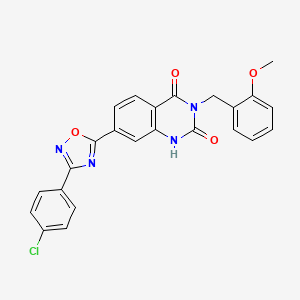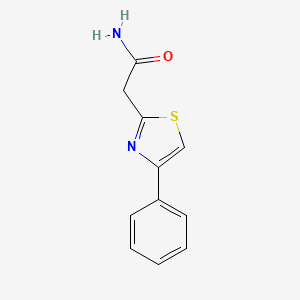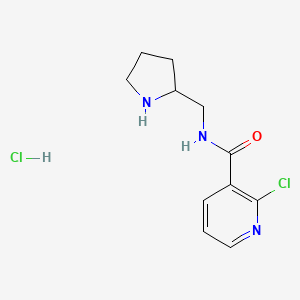![molecular formula C15H12Cl2FN3OS B2838133 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea CAS No. 477852-61-2](/img/structure/B2838133.png)
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-(4-fluorophenyl)thiourea” is a chemical compound. It belongs to the class of thioureas, which are organic compounds characterized by a functional group consisting of nitrogen, sulfur, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiourea group, a 2,4-dichlorobenzyl group, a 4-fluorophenyl group, and an imine group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure, but accurate values would require experimental measurement .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thioureas are crucial in synthesizing heterocyclic compounds due to their unique structural properties. For instance, the synthesis and characterization of thiourea derivatives, including variations in the dichlorobenzyl and fluorophenyl groups, have been extensively studied. These compounds are synthesized and characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods. Such research provides foundational knowledge on the physical and chemical properties of these compounds, which is critical for their application in various fields (Yusof et al., 2010).
Biological Applications
Thiourea derivatives exhibit significant biological activities, including antibacterial, antifungal, and cytotoxic effects. Research has shown that specific thiourea compounds possess antimicrobial properties against a range of bacterial and fungal strains. This characteristic makes them potential candidates for developing new antimicrobial agents with specific applications in treating infectious diseases. For example, studies on acylthioureas have demonstrated their interaction with bacterial cells, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Materials Science Applications
In the realm of materials science, thiourea derivatives have been explored for their potential in creating new functional materials. These applications include the synthesis of fluorescent dyes and sensors, where the unique properties of thiourea compounds facilitate the development of highly selective and sensitive materials for detecting various substances. Research in this area has led to the creation of functionalized fluorescent dyes through the modification of thiourea structures, which can be used in molecular labeling and imaging applications (Frath et al., 2012).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely involve further studies to determine its physical and chemical properties, its potential uses, and its safety profile. This could involve laboratory experiments, computational modeling, and potentially even studies in biological systems .
Propiedades
IUPAC Name |
(1E)-1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FN3OS/c16-11-2-1-10(14(17)7-11)8-22-20-9-19-15(23)21-13-5-3-12(18)4-6-13/h1-7,9H,8H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMCUPKGRJMYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=CNOCC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)/N=C/NOCC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)


![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2838062.png)
![1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2838063.png)


![2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2838066.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)
![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

